Researchers have extensively studied the chemical structure of DBE using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). This detailed characterization has allowed for the determination of its absolute configuration and confirmation of its proposed structure []. Additionally, scientists have successfully achieved the total synthesis of DBE in the laboratory, providing valuable insights into its chemical properties and enabling further research on its potential biological activities [].
Limited research has explored the potential biological activities of DBE. Some studies have investigated its antiproliferative effects on cancer cell lines, suggesting a possible role in cancer research []. However, further investigation is needed to confirm these findings and elucidate the underlying mechanisms of action. Additionally, the potential impact of DBE on other biological processes remains largely unexplored.
Currently, research on DBE is in its early stages. Further studies are necessary to gain a deeper understanding of its biological properties and potential applications. This includes:
Deoxybrevianamide E is a cyclic dipeptide characterized by its unique structure, which includes a substituted indole ring. Its chemical formula is C21H25N3O2, and it is derived from brevianamide F (cyclo-L-Tryptophan-L-Proline) with a modification at position 2 on the indole ring, where a 1,1-dimethylallyl group is introduced . This compound belongs to the family of brevianamides, which are known for their complex structures and significant biological activities.
The mechanism of action of Deoxybrevianamide E, particularly its weak anti-tumor activity, remains unknown and requires further investigation.
No data on the toxicity, flammability, or reactivity of Deoxybrevianamide E is currently available. Due to the lack of research, it's advisable to handle this compound with caution in a laboratory setting following standard practices for unknown materials.
Extensive research on Deoxybrevianamide E is lacking. Future studies could explore:
The chemical reactivity of deoxybrevianamide E is notable in various synthetic pathways. For instance, it can undergo transformations such as rearrangements and cyclizations. One significant reaction involves its conversion into brevianamide A through a series of steps including oxidation and intramolecular Diels–Alder reactions . Additionally, deoxybrevianamide E can be involved in biosynthetic pathways that lead to other brevianamides, showcasing its role as an intermediate in natural product synthesis .
Deoxybrevianamide E exhibits various biological activities, particularly as an inhibitor of acyl-CoA:cholesterol acyltransferase. This inhibition has implications for cholesterol metabolism and potential therapeutic applications in managing hypercholesterolemia . Furthermore, studies have indicated that it may have cytotoxic properties against certain cancer cell lines, making it a compound of interest in cancer research .
The synthesis of deoxybrevianamide E has been achieved through several methods. A prominent approach involves the use of specific precursors that facilitate the formation of the cyclic structure. For example, one method reported involves the total synthesis from simpler indole derivatives through a series of reactions including cyclization and functional group modifications . The challenges in synthesizing this compound often arise from the stability of intermediates and the need for precise control over reaction conditions.
Deoxybrevianamide E has potential applications in medicinal chemistry due to its biological activity. Its role as an acyl-CoA:cholesterol acyltransferase inhibitor suggests possible applications in treating cholesterol-related disorders. Additionally, its cytotoxic effects on cancer cells indicate potential for development as an anticancer agent .
Interaction studies involving deoxybrevianamide E have shown that it can be efficiently incorporated into other brevianamides during biosynthesis. This incorporation highlights its significance as a precursor in the metabolic pathways leading to more complex natural products . Furthermore, studies have explored its interactions with various biological targets, which could provide insights into its mechanism of action and therapeutic potential.
Deoxybrevianamide E shares structural similarities with several other compounds within the brevianamide family and related cyclic peptides. Some notable similar compounds include:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Deoxybrevianamide E | Cyclic dipeptide | Acyl-CoA:cholesterol acyltransferase inhibitor; cytotoxicity |
| Brevianamide A | Cyclic dipeptide | Anti-cancer properties |
| Brevianamide B | Cyclic dipeptide | Limited biological activity |
| Gypsetin | Cyclic peptide | Acyl-CoA:cholesterol acyltransferase inhibitor |
Deoxybrevianamide E stands out due to its unique substitution on the indole ring and its specific biological activities that differentiate it from its analogs. Its synthesis and interaction with other compounds further emphasize its role in natural product chemistry and potential therapeutic applications.
The biosynthesis of deoxybrevianamide E is orchestrated by specialized gene clusters found in various Aspergillus species. Genome sequencing of Aspergillus sp. MF297-2 revealed the notoamide gene cluster (not) comprising 18 genes responsible for the biosynthesis of prenylated indole alkaloids. This cluster includes genes encoding essential enzymes for the production of deoxybrevianamide E and its derivatives.
The genetic architecture of the notoamide biosynthetic pathway has been extensively mapped through genome mining approaches. Comparative genomic analysis between the notoamide-producing strains A. versicolor NRRL35600, P. fellutanum ATCC20841, and M. aurantiaca RRC1813A has identified remarkable similarities in their gene organization, particularly in the core biosynthetic genes (notA-J). The overall nucleotide identity between notA′-J′ (25,440 bp) from A. versicolor and notA-J (26,210 bp) from Aspergillus sp. MF297-2 is approximately 71%, reflecting their roles in producing structurally related, yet stereochemically distinct compounds.
Regulatory elements within the notoamide gene cluster include NotL, a transcriptional activator that controls the expression of biosynthetic genes. The presence of NotK, which encodes an efflux pump, suggests sophisticated regulatory mechanisms to control the intracellular concentration of pathway intermediates and final products.
| Gene | Size (AA) | Function | Homology |
|---|---|---|---|
| NotF | 439 | Deoxybrevianamide E synthase | - |
| NotJ | 371 | Unknown | - |
| NotK | 564 | Efflux pump | - |
| NotL | 484 | Transcriptional activator | - |
| PhqJ | 406 | Prenyltransferase | 32% NotF |
Table 1: Selected genes from the notoamide biosynthetic gene cluster and their functions
The pivotal enzyme in deoxybrevianamide E biosynthesis is NotF, a dedicated prenyltransferase that catalyzes the reverse prenylation of brevianamide F. Biochemical characterization of recombinant NotF revealed that it functions as an oligomer with an observed molecular weight of approximately 292 kDa, while the calculated monomeric size is 53.6 kDa. This enzyme structure suggests a complex quaternary organization that may be essential for its catalytic activity.
NotF was identified as a prenyltransferase based on its high sequence identity (40%) to a putative dimethylallyl tryptophan synthase found in Coccidioides posadasii. The enzyme has been successfully expressed in E. coli, purified, and functionally characterized through in vitro enzymatic assays.
Other key enzymes in the notoamide biosynthetic pathway include:
In related pathways such as the paraherquamide biosynthesis, PhqB differs from NotE in containing a reductase domain at its C-terminus instead of a condensation domain, which accounts for the presence of a monooxopiperazine instead of a dioxopiperazine in the final product.
The reverse prenylation of brevianamide F to form deoxybrevianamide E represents a critical step in the biosynthesis of complex fungal alkaloids. This reaction is catalyzed by NotF (deoxybrevianamide E synthase) and involves the transfer of a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the C-2 position of the indole ring in brevianamide F.
The reaction mechanism can be represented as follows:
Dimethylallyl diphosphate + brevianamide F → deoxybrevianamide E + diphosphate
This reverse prenylation is distinct from normal prenylation in that the dimethylallyl group is attached to the indole through its tertiary carbon rather than its primary carbon, resulting in a "reverse" orientation of the prenyl group. This unique structural feature is essential for the subsequent cyclization reactions that lead to the bicyclo[2.2.2]diazaoctane core characteristic of many fungal indole alkaloids.
Substrate specificity studies with NotF have shown that while it efficiently catalyzes the reverse prenylation of brevianamide F, it exhibits different reactivity with other substrates such as tryptophan. This selectivity highlights the evolutionary specialization of NotF for its specific role in the biosynthetic pathway.
Brevianamide F (cyclo-L-Trp-L-Pro) serves as the direct precursor for deoxybrevianamide E biosynthesis. This 2,5-diketopiperazine is the simplest member of a large family of biologically active prenylated tryptophan-proline derivatives produced by various fungi, including Aspergillus fumigatus and Aspergillus species.
The biosynthesis of brevianamide F itself involves the condensation of L-tryptophan and L-proline through a non-ribosomal peptide synthetase (NRPS) pathway. The bimodular NRPS NotE, with its A-T-C-A-T-C domain organization, is responsible for this condensation reaction. The first module activates and loads L-proline, while the second module incorporates L-tryptophan, followed by cyclization to form the diketopiperazine ring.
Brevianamide F has been isolated from various microbial sources, including the bacterium Streptomyces sp. strain TN58, and has demonstrated activity against Gram-positive bacteria such as S. aureus and Micrococcus luteus. It has also been found in Bacillus cereus associated with entomopathogenic nematodes, showing antifungal activity superior to amphotericin B against several pathogenic fungi.
The conversion of brevianamide F to deoxybrevianamide E through reverse prenylation represents a crucial branch point in the biosynthesis of more complex alkaloids. This transformation has been confirmed through feeding experiments with isotopically labeled brevianamide F, which demonstrated the incorporation of the labeled precursor into deoxybrevianamide E.
Deoxybrevianamide E serves as a key intermediate in the biosynthesis of a diverse array of fungal indole alkaloids. Two main biosynthetic routes diverge from deoxybrevianamide E: one leading to notoamides and related compounds, and another leading to compounds such as brevianamide E through oxidative modifications.
In the notoamide biosynthetic pathway, deoxybrevianamide E is hydroxylated at C-6 to form 6-hydroxydeoxybrevianamide E, which then undergoes normal prenylation at C-7. This intermediate is further modified through a series of oxidative transformations, including oxidation of the dioxopiperazine ring, intramolecular Diels-Alder (IMDA) reaction, and pyran ring closure to form notoamide S. These reactions are catalyzed by specific enzymes in the notoamide gene cluster, including P450 monooxygenases (NotG and NotH) and FAD-dependent monooxygenases (NotB and NotI).
The biosynthetic pathway can be represented as follows:
Brevianamide F → Deoxybrevianamide E → 6-Hydroxydeoxybrevianamide E → Notoamide S → Notoamide E → Notoamide C/D → Other notoamides
Notoamide E represents another crucial branch point in the pathway, as it can be diverted to form structurally diverse metabolites, including notoamide C/D through a Pinacol-like rearrangement initiated by indole 2,3-epoxidation. This transformation is catalyzed by the NotB FAD monooxygenase and represents a unique biosynthetic strategy in fungal secondary metabolism.
Another branching pathway involves the formation of brevianamide E through the photo-oxygenation of deoxybrevianamide E. This reaction introduces a hydroxy group at the C-9 position of the indole ring, resulting in brevianamide E and various stereoisomers. The absolute stereochemistry of brevianamide E has been determined as 4aS,5aR,10aS,11aS through total synthesis studies.
Feeding experiments with isotopically labeled deoxybrevianamide E and 6-hydroxydeoxybrevianamide E have confirmed their roles as biosynthetic precursors for advanced metabolites in Aspergillus species. These studies have shown that the metabolites are produced by oxidation and subsequent pinacol-type rearrangement of the isoprenyl units.
The bicyclo[2.2.2]diazaoctane core of deoxybrevianamide E is typically constructed via diketopiperazine (DKP) cyclization followed by oxidative or photochemical ring closure. A seminal approach by Schkeryantz et al. begins with N-phthaloyl-protected L-tryptophan methyl ester, which undergoes reverse prenylation at the C2 position of the indole ring using prenyl bromide under basic conditions [1]. Subsequent hydrolysis and coupling with L-proline yield a linear dipeptide precursor, which spontaneously cyclizes to form the DKP scaffold [1] [4]. Alternative routes employ gold(I)-catalyzed cascades to assemble the pseudoindoxyl motif, though these are more commonly applied to brevianamide A [2].
Key to core assembly is the stereoselective formation of the quaternary carbon centers. Lawrence et al. demonstrated that chiral pool starting materials, such as L-tryptophan and L-proline, enforce the natural stereochemistry during cyclization [4]. Late-stage oxidative cyclization using dimethyldioxirane (DMDO) converts the DKP intermediate into the bicyclo[2.2.2] system, though competing epoxidation side reactions necessitate precise reaction control [1].
Table 1: Comparative Core Assembly Strategies
| Method | Starting Materials | Key Step | Yield (%) |
|---|---|---|---|
| Phthaloyl Protection [1] | L-Tryptophan, L-Proline | DMDO Cyclization | 34 |
| Gold Catalysis [2] | Modified Amino Acids | Au(I)-Mediated Cascade | 14 |
| Biomimetic Oxidation [4] | Dehydrodeoxybrevianamide | LiOH-Induced Cyclization | 63 |
Reverse prenylation at the indole C2 position is a hallmark of deoxybrevianamide E synthesis. Schkeryantz’s method employs a Friedel-Crafts-type alkylation, where prenyl bromide reacts with the electron-rich indole ring in the presence of silver triflate [1]. This step is complicated by competing C3 prenylation, which is mitigated through bulky N-phthaloyl protection [1] [4]. Mansour and Gagosz later optimized this using gold(I) catalysts to direct prenyl group addition selectively, achieving a 78% yield for the C2-substituted intermediate [2].
Notably, the choice of prenyl donor impacts regioselectivity. Prenyl carbonates, as opposed to bromides, reduce electrophilicity and favor C2 addition under mild conditions [4]. Computational studies suggest that steric hindrance from the N-protecting group creates a preferential pocket for reverse prenylation, aligning with experimental observations [1] [2].
While photochemical methods are less common in deoxybrevianamide E synthesis, they offer potential for constructing oxidized variants. Williams et al. explored singlet oxygen-mediated indole oxidation to generate azadiene intermediates, which undergo Diels-Alder cyclization [4]. However, competing [1] [2]-alkyl shifts and tautomerization often lead to diastereomeric byproducts, necessitating stringent reaction control [4].
Recent advances utilize visible-light photocatalysis for indole functionalization. For example, iridium-based catalysts enable oxidative ring expansion of tryptophan derivatives, though this remains untested in deoxybrevianamide contexts [4].
Chiral auxiliary strategies dominate asymmetric synthesis. Evans’ oxazolidinones have been employed to control the stereochemistry of proline-derived subunits, achieving >95% enantiomeric excess (ee) during coupling steps [1]. Alternatively, enzymatic resolution using lipases separates diastereomers post-cyclization, though this adds steps to the synthetic sequence [4].
A breakthrough came from Lawrence’s group, which leveraged the inherent chirality of L-tryptophan to dictate the configuration of the quaternary center. By preserving the α-stereochemistry during prenylation and cyclization, they achieved the natural (+)-deoxybrevianamide E enantiomer in 93:7 er [4].
The juxtaposition of electron-rich indole and electron-deficient diketopiperazine moieties creates reactivity conflicts. For instance, oxidation of the indole ring with m-CPBA often leads to overoxidation of the DKP nitrogen, requiring protective group juggling [4]. Additionally, the reverse prenyl group’s sensitivity to acid-catalyzed cyclization mandates neutral or slightly basic conditions throughout the synthesis [1] [2].
Stereochemical drift during late-stage cyclization remains a persistent issue. The LiOH-mediated domino cyclization developed by Lawrence et al. minimizes epimerization by using aqueous conditions at ambient temperatures, though minor amounts of brevianamide B still form [4]. Solid-state NMR studies reveal that crystal packing forces can stabilize the desired diastereomer, suggesting crystallization-induced dynamic resolution as a mitigation strategy [4].
Future directions include leveraging machine learning to predict compatible protecting groups and reaction sequences, potentially streamlining the 8–12 step syntheses currently reported [1] [2] [4]. The integration of biocatalytic steps, such as engineered flavin-dependent monooxygenases for indole oxidation, may further enhance stereocontrol [4].